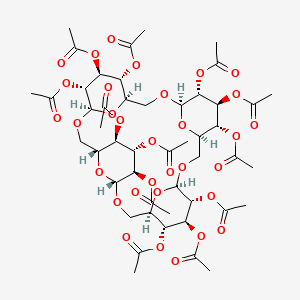![molecular formula C22H16 B1206352 6,10-Dimethylbenzo[a]pyrene CAS No. 82721-25-3](/img/structure/B1206352.png)
6,10-Dimethylbenzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 It is a derivative of benzo(a)pyrene, characterized by the presence of two methyl groups at the 6 and 10 positions of the benzo(a)pyrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,10-Dimethylbenzo[a]pyrene typically involves the cyclization of biphenyl intermediates or the transannular ring closures of reduced pyrenes. These methods are often preferred due to the challenges associated with direct substitution on the pyrene nucleus .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis, starting from simpler aromatic compounds and building up to the complex PAH structure.
Chemical Reactions Analysis
Types of Reactions: 6,10-Dimethylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or quinones.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro derivatives.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products: The major products formed from these reactions include epoxides, quinones, dihydro derivatives, and various substituted pyrenes.
Scientific Research Applications
6,10-Dimethylbenzo[a]pyrene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, contributing to cancer research.
Industry: Utilized in the development of materials with specific photophysical and electronic properties.
Mechanism of Action
The mechanism of action of 6,10-Dimethylbenzo[a]pyrene involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include guanosine residues in DNA, and the pathways involved are primarily those mediated by cytochrome P450 enzymes .
Comparison with Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features but lacking the methyl groups at the 6 and 10 positions.
7,10-Dimethylbenzo(a)pyrene: Another methylated derivative with different substitution patterns.
Chrysene: A PAH with a similar ring structure but different substitution patterns.
Uniqueness: 6,10-Dimethylbenzo[a]pyrene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure makes it a valuable compound for studying the effects of methyl substitution on PAHs .
Properties
CAS No. |
82721-25-3 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
6,10-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-5-3-8-17-14(2)18-11-9-15-6-4-7-16-10-12-19(20(13)17)22(18)21(15)16/h3-12H,1-2H3 |
InChI Key |
UQJYUXXPNGHKLM-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=C4C(=C(C2=CC=C1)C)C=CC5=C4C(=CC=C5)C=C3 |
Canonical SMILES |
CC1=C2C3=C4C(=C(C2=CC=C1)C)C=CC5=C4C(=CC=C5)C=C3 |
Key on ui other cas no. |
82721-25-3 |
Synonyms |
6,10-dimethyl-BP 6,10-dimethylbenzo(a)pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


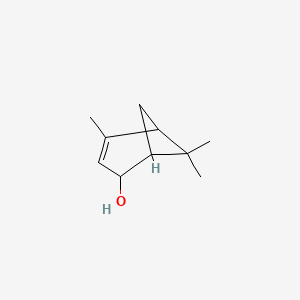
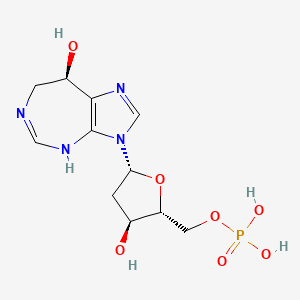


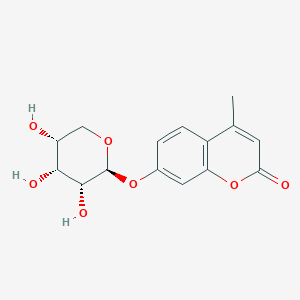


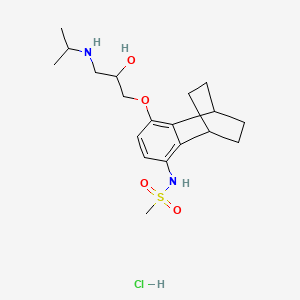
![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,2'-oxane]-16-one](/img/structure/B1206284.png)


